4-(2-Chlorophenyl)butan-2-one chemical properties
4-(2-Chlorophenyl)butan-2-one chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 4-(2-Chlorophenyl)butan-2-one
Executive Summary
This technical guide provides a comprehensive overview of 4-(2-Chlorophenyl)butan-2-one, a significant ketone in synthetic organic chemistry. The document is structured to deliver field-proven insights for researchers, scientists, and professionals in drug development. We will explore its core chemical and physical properties, detailed synthetic routes with mechanistic explanations, robust analytical characterization techniques, and key chemical transformations. The guide emphasizes the causality behind experimental choices and provides actionable protocols, positioning 4-(2-Chlorophenyl)butan-2-one as a versatile intermediate for constructing more complex molecular architectures.
Compound Identification and Physicochemical Properties
4-(2-Chlorophenyl)butan-2-one is an aromatic ketone featuring a chlorophenyl group attached to a butanone chain. This substitution pattern is crucial for its utility as a chemical building block. Its fundamental properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-(2-chlorophenyl)butan-2-one | [1] |
| CAS Number | 3506-72-7 | [1] |
| Molecular Formula | C₁₀H₁₁ClO | [1] |
| Molecular Weight | 182.64 g/mol | [1] |
| Canonical SMILES | CC(=O)CCC1=CC=CC=C1Cl | [1] |
| InChI Key | IODZQCDPJUFKQW-UHFFFAOYSA-N | [1] |
| Computed XLogP3 | 2.5 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
Synthesis and Mechanistic Considerations: Friedel-Crafts Acylation
A primary and highly effective method for synthesizing aryl ketones like 4-(2-Chlorophenyl)butan-2-one is the Friedel-Crafts acylation.[2][3][4] This electrophilic aromatic substitution reaction is advantageous because, unlike its alkylation counterpart, the acylium ion electrophile does not undergo rearrangement, leading to a single, well-defined product.
Mechanistic Rationale
The reaction proceeds via the formation of a highly electrophilic acylium ion. A Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent (e.g., butanoyl chloride) by coordinating to the chlorine atom, which facilitates its departure and the generation of the acylium ion. This powerful electrophile is then attacked by the electron-rich π-system of the chlorobenzene ring to form a resonance-stabilized carbocation intermediate (the sigma complex). The aromaticity is subsequently restored by the elimination of a proton, yielding the final ketone product.
Experimental Protocol: Synthesis of 4-(2-Chlorophenyl)butan-2-one
This protocol describes a representative lab-scale synthesis.
Materials:
-
Chlorobenzene
-
Butanoyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorobenzene (1.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath.
-
Lewis Acid Addition: Carefully and portion-wise, add anhydrous AlCl₃ (1.1 eq) to the stirred solution. Causality Note: Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would also deactivate the catalyst.
-
Acylating Agent Addition: Add butanoyl chloride (1.05 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl. Expertise Note: The acid workup protonates the aluminum-ketone complex, breaking it up and moving all aluminum salts into the aqueous phase.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4-(2-Chlorophenyl)butan-2-one.
Synthesis Workflow Diagram
Caption: Friedel-Crafts Acylation Workflow.
Spectroscopic and Analytical Characterization
Structural confirmation of 4-(2-Chlorophenyl)butan-2-one relies on a combination of spectroscopic methods. The expected data are inferred from the known behavior of its functional groups.
| Technique | Expected Features |
| ¹H NMR | ~2.1 ppm (s, 3H): Methyl protons of the ketone (CH₃-C=O).~2.9 ppm (t, 2H): Methylene protons adjacent to the aromatic ring (Ar-CH₂).~3.1 ppm (t, 2H): Methylene protons adjacent to the carbonyl (CH₂-C=O).7.1-7.4 ppm (m, 4H): Aromatic protons, showing a complex multiplet pattern characteristic of ortho-disubstitution. |
| ¹³C NMR | ~30 ppm: Methyl carbon (CH₃).~45 ppm: Methylene carbon adjacent to the carbonyl.~29 ppm: Methylene carbon adjacent to the ring.127-135 ppm: Aromatic carbons (4 signals expected due to symmetry).~139 ppm: Aromatic carbon bearing the alkyl chain (ipso-carbon).~134 ppm: Aromatic carbon bearing the chlorine (ipso-carbon).~207 ppm: Carbonyl carbon (C=O).[5] |
| IR Spectroscopy | ~1715 cm⁻¹: Strong, sharp absorbance from the C=O (ketone) stretch.[6]~3050-3100 cm⁻¹: C-H stretches from the aromatic ring.~2850-2960 cm⁻¹: C-H stretches from the aliphatic chain.~750 cm⁻¹: Strong absorbance from C-Cl stretch and ortho-disubstitution pattern. |
| Mass Spectrometry (EI) | m/z 182/184: Molecular ion peaks (M⁺, M⁺+2) in a ~3:1 ratio, characteristic of a single chlorine atom.m/z 43: Prominent peak from the acetyl fragment [CH₃CO]⁺.[5]m/z 139/141: Fragment from benzylic cleavage [ClC₆H₄CH₂]⁺. |
Chemical Reactivity and Synthetic Utility
The primary sites of reactivity in 4-(2-Chlorophenyl)butan-2-one are the ketone's carbonyl group and the aromatic ring. The carbonyl is susceptible to nucleophilic attack and reduction, while the ring can undergo further electrophilic substitution, directed by the existing chloro- and alkyl- substituents.
Reduction of the Carbonyl Group
A common and powerful transformation is the complete reduction of the ketone to a methylene group (-CH₂-), forming 1-chloro-2-butylbenzene. This is a key step in synthesizing linear alkylbenzenes, which cannot be made directly via Friedel-Crafts alkylation due to carbocation rearrangements.[7] Two classical methods are employed depending on the substrate's sensitivity to acid or base.
-
Clemmensen Reduction: This method uses amalgamated zinc (Zn(Hg)) in concentrated HCl.[8][9] It is ideal for substrates that are stable in strong acid. The mechanism is thought to occur on the surface of the zinc.[10]
-
Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base (like KOH) at high temperatures, typically in a high-boiling solvent like ethylene glycol.[8][11][12] It is the method of choice for molecules that are sensitive to acid. The driving force is the formation of highly stable nitrogen gas.[13][14]
Experimental Protocol: Wolff-Kishner Reduction
Materials:
-
4-(2-Chlorophenyl)butan-2-one
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Potassium hydroxide (KOH)
-
Ethylene glycol
-
Diethyl ether
-
Saturated ammonium chloride (NH₄Cl) solution
Procedure:
-
Hydrazone Formation: In a round-bottom flask fitted with a reflux condenser, combine 4-(2-Chlorophenyl)butan-2-one (1.0 eq), hydrazine hydrate (2.0 eq), and ethylene glycol. Heat the mixture to 100-120 °C for 1 hour to form the hydrazone in situ.
-
Base Addition: Cool the mixture slightly and add solid KOH pellets (3.0 eq). Safety Note: The addition of KOH is exothermic.
-
Elimination: Replace the reflux condenser with a distillation apparatus and heat the mixture to ~200 °C. Water and excess hydrazine will distill off. Once the distillation ceases, return the apparatus to a reflux setup.
-
Decomposition: Maintain the reaction at reflux (~190-200 °C) for 3-5 hours. The solution will typically turn color, and the evolution of nitrogen gas will be observed.
-
Workup: Cool the reaction to room temperature and dilute with water. Transfer to a separatory funnel and extract three times with diethyl ether.
-
Washing and Drying: Combine the organic extracts, wash with saturated NH₄Cl solution and brine, then dry over anhydrous Na₂SO₄.
-
Isolation: Filter and concentrate the solvent to yield the crude product, which can be purified by chromatography or distillation.
Key Reduction Pathways
Caption: Alternative pathways for ketone reduction.
Applications in Research and Drug Development
While specific, large-scale applications of 4-(2-Chlorophenyl)butan-2-one are niche, its value lies in its role as a versatile intermediate. Chloro-containing molecules are prevalent in pharmaceuticals and agrochemicals, and this compound provides a scaffold for further elaboration.[15]
-
Pharmaceutical Synthesis: The butanone side chain can be functionalized to create more complex structures. For instance, the ketone can be converted into an amine via reductive amination, a key transformation in the synthesis of many active pharmaceutical ingredients (APIs).[16]
-
Building Block for Heterocycles: The compound serves as a precursor for building heterocyclic ring systems, which are core components of many drugs.
-
Fragment-Based Discovery: In medicinal chemistry, it can be used as a fragment for screening or as a starting point for developing new therapeutic agents. The combination of a halogenated aromatic ring and a flexible alkyl-ketone chain provides multiple points for modification.
Safety and Handling
Based on data for structurally similar compounds like its 4-chloro isomer, 4-(2-Chlorophenyl)butan-2-one should be handled with appropriate care.
-
GHS Hazard Statements: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[17]
-
Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
Conclusion
4-(2-Chlorophenyl)butan-2-one is a valuable synthetic intermediate with well-defined chemical properties. Its straightforward synthesis via Friedel-Crafts acylation and the predictable reactivity of its ketone functional group make it a reliable building block for accessing more complex molecules. A thorough understanding of its spectroscopic signature is essential for quality control, while knowledge of its key transformations, particularly Clemmensen and Wolff-Kishner reductions, allows researchers to strategically incorporate it into synthetic pathways for pharmaceutical and materials science applications.
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Spectra to structure (4-(4-Hydroxyphenyl)-2-butanone) - YouTube. Available at: [Link]
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